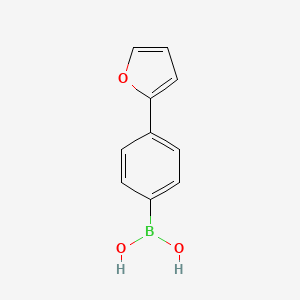
4-(2-Furanyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furanyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It features a phenyl ring substituted with a boronic acid group and a furan ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furanyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are usually 2-furanylboronic acid and a phenyl halide. The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions. The scalability of this method makes it suitable for producing significant quantities of this compound for commercial use .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Furanyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halides or organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenols, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
4-(2-Furanyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Furanyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid group forming a cyclic ester with diols under basic conditions and dissociating under acidic conditions. This property is exploited in various applications, including sensing and drug delivery .
Comparison with Similar Compounds
Phenylboronic acid: Similar structure but lacks the furan ring.
3-Formylphenylboronic acid: Contains a formyl group instead of a furan ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position
Uniqueness: 4-(2-Furanyl)phenylboronic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with diols or other functional groups are required .
Properties
Molecular Formula |
C10H9BO3 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
[4-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H |
InChI Key |
URVUIXSHLCYNJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


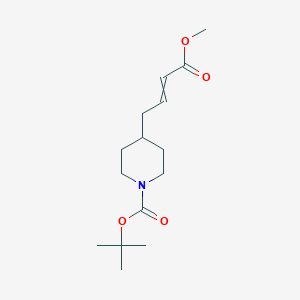
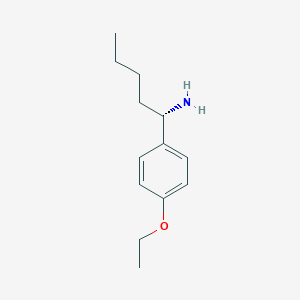
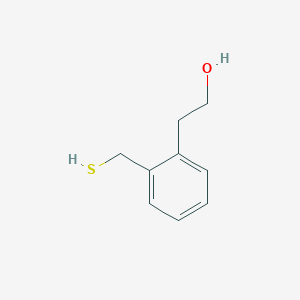
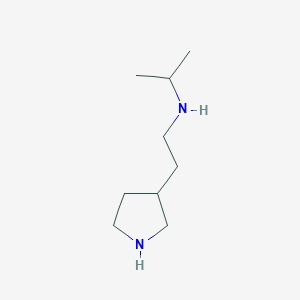
![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
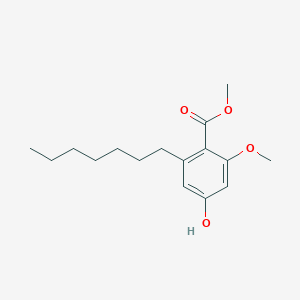
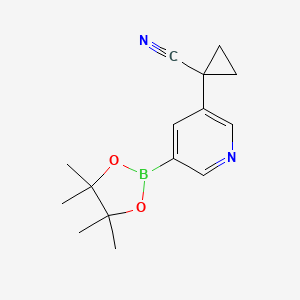
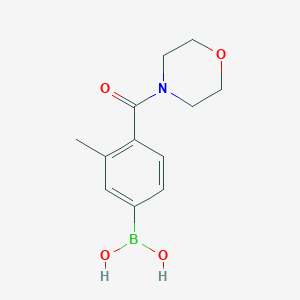
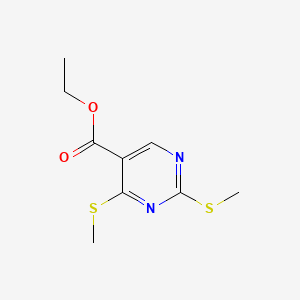
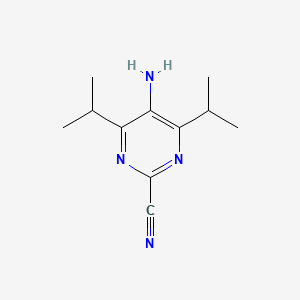
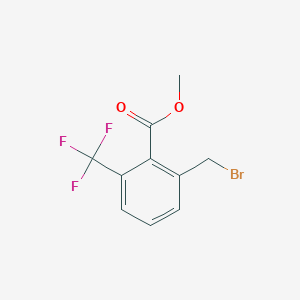

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)
